N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine
Uniqueness
N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H21ClFN3O3S |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H21ClFN3O3S/c1-14-5-7-16(8-6-14)29(27,28)25-11-9-15(10-12-25)20(26)24-23-13-17-18(21)3-2-4-19(17)22/h2-8,13,15H,9-12H2,1H3,(H,24,26)/b23-13+ |
InChI Key |
ZKDCDTBMNZUXJQ-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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